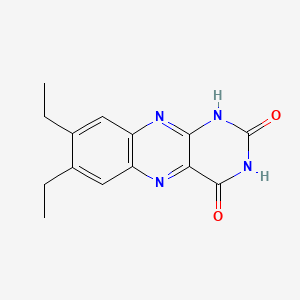
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is a heterocyclic compound that belongs to the pteridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide. The reaction is carried out in 50% acetic acid, and the mixture is stirred for 3 hours at room temperature . The product is then characterized using various spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Various substituents can be introduced to the pteridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.
Wissenschaftliche Forschungsanwendungen
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use as an antimalarial agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- involves its interaction with specific molecular targets. For example, it can inhibit the DNA binding of nuclear factor-κB, a transcription factor that regulates the expression of proteins involved in immunity and inflammation . This inhibition occurs through the compound’s ability to bind to the DNA-binding domain of the transcription factor, preventing it from interacting with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but different substituents.
Benzo(g)pteridine-2,4(1H,3H)-dione: Another related compound with variations in the substituents on the pteridine ring.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to inhibit nuclear factor-κB and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
63528-77-8 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
7,8-diethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-3-7-5-9-10(6-8(7)4-2)16-12-11(15-9)13(19)18-14(20)17-12/h5-6H,3-4H2,1-2H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
VXGCBOPWAROHBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1CC)N=C3C(=N2)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
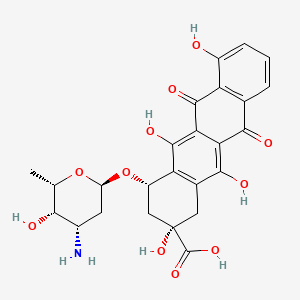
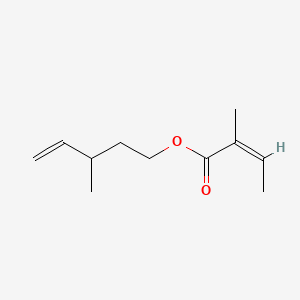
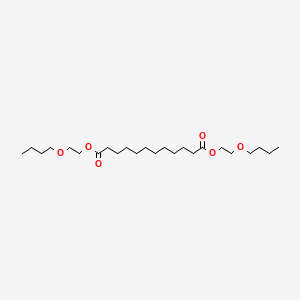
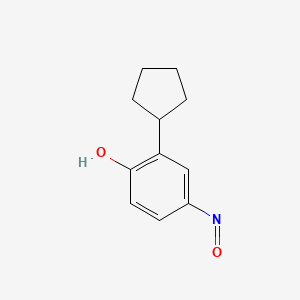
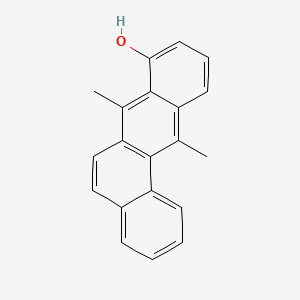


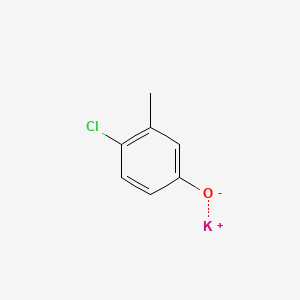
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
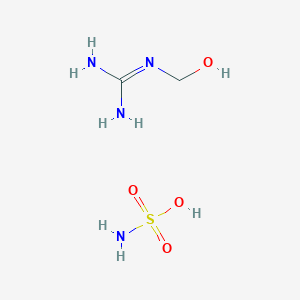
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)

